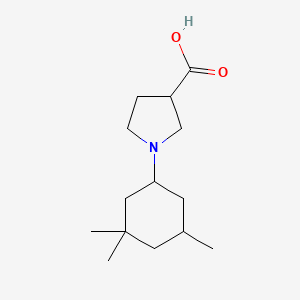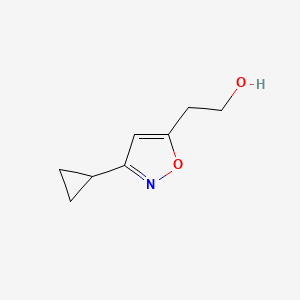![molecular formula C12H13N3O2 B1466401 Acide 1-[(2,5-diméthylphényl)méthyl]-1H-1,2,3-triazole-4-carboxylique CAS No. 1338654-81-1](/img/structure/B1466401.png)
Acide 1-[(2,5-diméthylphényl)méthyl]-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Résolution énantiosélective
Le composé est utilisé dans la résolution énantiosélective du (R,S)-DMPM pour préparer le ®-DMPM par une estérase PAE07 croisée adsorbée-covalente provenant de Pseudochrobactrum asaccharolyticum WZZ003 . Le procédé implique l'utilisation d'une résine anionique acrylique macroporeuse, D3520, pour immobiliser l'estérase afin de résoudre le (R,S)-DMPM pour obtenir le ®-DMPM .
Intermédiaire fongicide
Le ®-N-(2,6-diméthylphényl) aminopropionate de méthyle (®-DMPM) est un intermédiaire chiral important du fongicide N-(2,6-diméthylphényl)-N-(méthoxyacétyl)-alanine méthylester (®-Métalaxyl) . Ce composé est utilisé dans la préparation du ®-Métalaxyl, un fongicide synthétique qui inhibe la synthèse de l'ARN dans les champignons .
Couplage de Suzuki-Miyaura
Le composé peut potentiellement être utilisé dans des réactions de couplage de Suzuki-Miyaura (SM) . Le couplage SM est une réaction de formation de liaisons carbone-carbone largement appliquée catalysée par des métaux de transition. Son succès provient de la combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboron relativement stable, facilement préparé et généralement respectueux de l'environnement .
Préparation de composés bioactifs
Le composé peut être utilisé dans la préparation unique de composés bioactifs potentiels . Par exemple, il a été appliqué à la préparation de la 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one avec un rendement modéré .
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-9(2)10(5-8)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBUTHTLNFDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)




![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)






